molecular formula C25H33NO4 B11209242 1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No.: B11209242
M. Wt: 411.5 g/mol
InChI Key: FBDDFSHMBQRHAA-UHFFFAOYSA-N
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Description

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a butanone side chain, and various functional groups such as methoxy and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE can be achieved through a multi-step process involving several key reactions. One common approach involves the use of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction is used to form the diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7-DIMETHOXY-1-{[4-(PROPAN-2-YL)PHENOXY]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)BUTAN-1-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C25H33NO4/c1-6-7-25(27)26-13-12-19-14-23(28-4)24(29-5)15-21(19)22(26)16-30-20-10-8-18(9-11-20)17(2)3/h8-11,14-15,17,22H,6-7,12-13,16H2,1-5H3

InChI Key

FBDDFSHMBQRHAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC

Origin of Product

United States

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